molecular formula C9H15N3OS B2779017 [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine CAS No. 933748-62-0

[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2779017
CAS No.: 933748-62-0
M. Wt: 213.3
InChI Key: RFCXAKNUBFHQER-UHFFFAOYSA-N
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Description

[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine is a heterocyclic compound that contains both a thiazole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the morpholine moiety. One common method is the condensation reaction between a thioamide and a halomethyl ketone to form the thiazole ring. The morpholine moiety can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act on specific molecular targets to treat diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine: Unique due to the combination of thiazole and morpholine moieties.

    Thiazole derivatives: Often used in medicinal chemistry for their bioactivity.

    Morpholine derivatives: Known for their applications in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both thiazole and morpholine

Properties

IUPAC Name

[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c10-5-9-11-8(7-14-9)6-12-1-3-13-4-2-12/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXAKNUBFHQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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